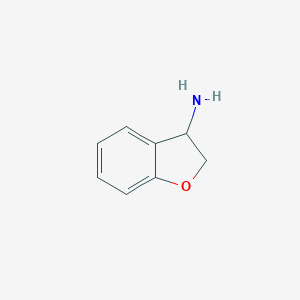

2,3-Dihydro-benzofuran-3-ylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCGAGSBVAGXMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00911400 | |

| Record name | 2,3-Dihydro-1-benzofuran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109926-35-4 | |

| Record name | 2,3-Dihydro-1-benzofuran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Enantioselective Synthesis of 2,3-Dihydrobenzofuran-3-amine: A Technical Guide

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. The introduction of a chiral amine functionality at the C3 position offers significant opportunities for the development of novel therapeutics, making the enantioselective synthesis of 2,3-dihydrobenzofuran-3-amine a critical endeavor for researchers in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the core strategies for the asymmetric synthesis of this valuable chiral building block, with a focus on organocatalytic, transition-metal-catalyzed, and base-mediated approaches. Detailed experimental protocols for key methodologies are provided, and quantitative data are summarized for comparative analysis.

Core Synthetic Strategies

The enantioselective synthesis of 2,3-dihydrobenzofuran-3-amine predominantly relies on three key strategies: organocatalytic [3+2] cycloaddition reactions, transition-metal-catalyzed annulations, and base-mediated cyclizations. Each approach offers distinct advantages in terms of substrate scope, catalyst availability, and operational simplicity.

Organocatalytic [3+2] Cycloaddition

Organocatalysis has emerged as a powerful tool for the enantioselective construction of complex molecular architectures. Chiral phosphoric acids, in particular, have proven to be highly effective in catalyzing the [3+2] cycloaddition of quinones or their imine derivatives with various dienophiles to furnish 3-amino-2,3-dihydrobenzofuran derivatives with excellent stereocontrol.[1][2]

A prominent example involves the reaction of quinone monoimines with 3-hydroxymaleimides in the presence of a chiral phosphoric acid catalyst. This transformation proceeds via a [3+2] annulation to deliver the desired dihydrobenzofuran products in moderate to excellent yields and high enantioselectivities.[2] Another successful approach utilizes ene- and thioene-carbamates as reaction partners for quinones, also catalyzed by a chiral phosphoric acid, to provide the corresponding 3-amino-2,3-dihydrobenzofurans.[1]

Logical Relationship of Organocatalytic [3+2] Cycloaddition

Caption: General workflow for the organocatalytic enantioselective synthesis of 2,3-dihydrobenzofuran-3-amine.

Base-Mediated [4+1] Cyclization

An effective and green approach for the synthesis of 3-amino-2,3-dihydrobenzofurans involves a base-mediated [4+1] cyclization. This method utilizes readily available starting materials, such as substituted 2-hydroxylimides and trimethylsulfoxonium iodide.[3] The reaction is typically promoted by a strong base, such as sodium hydride, and proceeds through the formation of a sulfur ylide which then participates in a cyclization cascade to afford the desired product in moderate to excellent yields.[3]

Experimental Workflow for Base-Mediated [4+1] Cyclization

Caption: Step-by-step process for the base-mediated synthesis of 3-amino-2,3-dihydrobenzofurans.

Transition-Metal-Catalyzed Synthesis

Transition-metal catalysis offers a versatile platform for the synthesis of dihydrobenzofuran derivatives, although direct and highly enantioselective methods for the 3-amino substituted variants are less commonly reported. A notable strategy involves a one-pot, stereodivergent dual catalysis system. In this approach, arylvinyldiazoacetates react with substituted aminophenols in the presence of both a rhodium and an organocatalyst to generate various stereoisomers of 2,3-disubstituted dihydrobenzofurans, which can include the desired 3-amino functionality.

Quantitative Data Summary

The following table summarizes the quantitative data for representative examples of the enantioselective synthesis of 2,3-dihydrobenzofuran-3-amine derivatives.

| Method | Catalyst/Base | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | Reference |

| Organocatalytic [3+2] | Chiral Phosphoric Acid | Quinone Monoimine | 3-Hydroxymaleimide | 62-99 | 49-99 | [2] |

| Organocatalytic [3+2] | Chiral Phosphoric Acid | Quinone | Ene-carbamate | Good | High | [1] |

| Base-Mediated [4+1] | NaH | 2-Hydroxylimide | Trimethylsulfoxonium Iodide | 50-94 | N/A | [3] |

Detailed Experimental Protocols

General Procedure for Chiral Phosphoric Acid-Catalyzed [3+2] Annulation of Quinone Monoimines with 3-Hydroxymaleimides[2]

To a solution of the quinone monoimine (0.1 mmol) and 3-hydroxymaleimide (0.12 mmol) in dichloroethane (DCE, 1.0 mL) was added the chiral phosphoric acid catalyst (5 mol%). The reaction mixture was stirred at the specified temperature (e.g., 30 °C) for the indicated time (e.g., 12-48 h) and monitored by TLC. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran-3-amine derivative. The enantiomeric excess was determined by chiral HPLC analysis.

General Procedure for Base-Mediated [4+1] Cyclization of 2-Hydroxylimides with Trimethylsulfoxonium Iodide[3]

To a suspension of NaH (60% in mineral oil, 2.0 equiv.) in a suitable solvent (e.g., THF) was added the substituted 2-hydroxylimide (1.0 equiv.) at 0 °C. The mixture was stirred for 30 minutes, followed by the addition of trimethylsulfoxonium iodide (1.5 equiv.). The reaction was then stirred at room temperature until the starting material was consumed, as monitored by TLC. The reaction was quenched with saturated aqueous NH4Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The crude product was purified by column chromatography to give the 3-amino-2,3-dihydrobenzofuran.

Conclusion

The enantioselective synthesis of 2,3-dihydrobenzofuran-3-amine is a rapidly evolving field with significant implications for drug discovery and development. Organocatalytic [3+2] cycloadditions using chiral phosphoric acids represent a highly efficient and stereoselective approach. Base-mediated [4+1] cyclizations offer a green and straightforward alternative. While transition-metal catalysis provides a broader synthetic platform, further development is needed to establish direct and highly enantioselective methods for the synthesis of the 3-amino substituted core. The methodologies and data presented in this guide offer a valuable resource for researchers aiming to access this important class of chiral molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update [frontiersin.org]

An In-depth Technical Guide to the Synthesis of 2,3-Dihydro-benzofuran-3-ylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2,3-Dihydro-benzofuran-3-ylamine hydrochloride, a valuable building block in medicinal chemistry and drug development.[1] The synthesis is presented as a multi-step process commencing from readily available starting materials. This document details the experimental protocols for each key transformation, summarizes quantitative data, and provides visualizations of the chemical workflows.

Introduction

This compound hydrochloride is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its rigid, bicyclic structure provides a unique scaffold for the development of novel therapeutic molecules. This guide outlines a robust and reproducible synthetic route, focusing on the preparation of the key intermediate, 2,3-dihydrobenzofuran-3-one, followed by its conversion to the target amine hydrochloride.

Overall Synthetic Strategy

The synthesis of this compound hydrochloride can be achieved through a three-step sequence starting from 2-hydroxyphenylacetic acid. The overall transformation is depicted below:

2-Hydroxyphenylacetic acid --(H+, -H2O)--> 2,3-Dihydrobenzofuran-3-one

2,3-Dihydrobenzofuran-3-one + NH2OH·HCl --(Base)--> 2,3-Dihydrobenzofuran-3-one Oxime

2,3-Dihydrobenzofuran-3-one Oxime --(Reducing Agent)--> this compound this compound + HCl --> this compound Hydrochloride

Figure 2: Alternative synthetic route via azide reduction.

This approach, exemplified by the synthesis of the 5-chloro derivative, involves a Staudinger reaction where the azide is treated with triphenylphosphine in the presence of water to yield the amine. The subsequent formation of the hydrochloride salt is performed as previously described.

Characterization Data

The structural confirmation of the final product and key intermediates should be performed using standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound hydrochloride | C₈H₁₀ClNO | 171.63 | Off-white to pale yellow crystalline powder |

Table 4: Physical properties of this compound hydrochloride. [1] Spectroscopic Data:

-

¹H NMR: Expected signals would include aromatic protons, diastereotopic protons of the furan ring methylene group, and a methine proton, along with signals for the amine protons which may be broad and exchangeable.

-

¹³C NMR: Aromatic carbons, methylene carbon, and a methine carbon attached to the nitrogen are expected.

-

IR Spectroscopy: Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O-C stretching (ether) would be observed.

-

Mass Spectrometry: The molecular ion peak corresponding to the free amine would be expected, along with characteristic fragmentation patterns.

Conclusion

This technical guide has outlined a practical and efficient synthetic route for the preparation of this compound hydrochloride. The described methodologies, based on established chemical transformations, provide a clear pathway for researchers and drug development professionals to access this important building block. The provided experimental details and summary tables offer a solid foundation for the successful synthesis and characterization of the target compound.

References

Spectroscopic and Synthetic Elucidation of the 3-Amino-2,3-dihydrobenzofuran Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a general synthetic approach for the 3-amino-2,3-dihydrobenzofuran scaffold. Due to a lack of publicly available, complete experimental datasets for the unsubstituted parent compound, this document leverages data from closely related derivatives to present a representative analysis. This information is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this important chemical motif in drug discovery and development.

Spectroscopic Data Analysis

The following tables summarize the expected spectroscopic data for a representative N-substituted 3-amino-2,3-dihydrobenzofuran derivative, based on the analysis of published data for analogous structures. These tables provide a practical reference for the identification and characterization of newly synthesized compounds incorporating the 3-amino-2,3-dihydrobenzofuran core.

Table 1: 1H NMR Spectroscopic Data

| Protons | Chemical Shift (δ) ppm (Typical Range) | Multiplicity | Coupling Constant (J) Hz (Typical) | Notes |

| Aromatic H (4H) | 6.80 - 7.30 | m | - | The specific shifts and multiplicities will depend on the substitution pattern of the benzene ring. |

| H-2 (2H) | 4.20 - 4.80 | m | 8.0 - 10.0 | Diastereotopic protons, may appear as two separate multiplets or a complex multiplet. |

| H-3 (1H) | 4.90 - 5.50 | m | 6.0 - 8.0 | The chemical shift is sensitive to the nature of the nitrogen substituent. |

| N-H (1H) | Variable | br s | - | If present and not exchanged. Often coupled to H-3. For N-acyl derivatives, this proton will be shifted downfield. |

| N-Substituent | Variable | - | - | Dependent on the specific substituent. For an N-acetyl group, a singlet around 2.0 ppm would be expected. |

Table 2: 13C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ) ppm (Typical Range) | Notes |

| Aromatic C (4CH) | 110.0 - 130.0 | - |

| Aromatic C (2C) | 120.0 - 160.0 | Quaternary carbons, including C-3a and C-7a. |

| C-2 | 70.0 - 75.0 | Methylene carbon of the dihydrofuran ring. |

| C-3 | 50.0 - 60.0 | Methine carbon bearing the amino group. |

| N-Substituent C | Variable | Dependent on the specific substituent. For an N-acetyl group, the carbonyl would be ~170 ppm and the methyl ~23 ppm. |

Table 3: Infrared (IR) Spectroscopic Data

| Functional Group | Wavenumber (cm-1) (Typical Range) | Intensity | Notes |

| N-H Stretch | 3300 - 3500 | Medium | For primary or secondary amines. Broader for hydrogen-bonded systems. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | - |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | - |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong | For N-acyl derivatives. |

| N-H Bend (Amide II) | 1510 - 1570 | Medium | For secondary N-acyl derivatives. |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | - |

| C-O-C Stretch | 1000 - 1300 | Strong | Asymmetric and symmetric stretching of the ether linkage. |

Table 4: Mass Spectrometry (MS) Data

| Ion Type | m/z (Expected) | Notes |

| Molecular Ion [M]+ or [M+H]+ | Dependent on formula | The molecular weight of the specific derivative. |

| Fragment | [M - RNH]+ | Loss of the amino/amido substituent. |

| Fragment | [M - CH2O]+ | Retro-Diels-Alder type fragmentation of the dihydrofuran ring. |

| Fragment | Aromatic fragments | Ions corresponding to the substituted benzene ring. |

Experimental Protocols

A general and plausible multi-step synthetic protocol for obtaining an N-substituted 3-amino-2,3-dihydrobenzofuran is outlined below. This is a representative procedure compiled from various reported methods for the synthesis of related compounds.

Step 1: Epoxidation of a Substituted 2-Allylphenol

-

To a solution of the starting 2-allylphenol derivative in a suitable solvent (e.g., dichloromethane) at 0 °C, add a solution of an epoxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

-

Separate the organic layer, wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the corresponding epoxide.

Step 2: Aminolysis and Intramolecular Cyclization

-

Dissolve the epoxide from Step 1 in a suitable solvent (e.g., isopropanol) in a sealed vessel.

-

Add an excess of the desired amine (e.g., benzylamine for a benzyl-protected amine).

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 12-24 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable solvent and purify by flash column chromatography to yield the 3-amino-2,3-dihydrobenzofuran derivative.

Step 3: N-Acetylation (if required)

-

To a solution of the 3-amino-2,3-dihydrobenzofuran derivative in a suitable solvent (e.g., dichloromethane) at 0 °C, add triethylamine followed by the dropwise addition of acetyl chloride or acetic anhydride.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to obtain the N-acetylated product.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of a 3-amino-2,3-dihydrobenzofuran derivative.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,3-Dihydro-benzofuran-3-ylamine

Introduction

2,3-Dihydro-benzofuran-3-ylamine is a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding its behavior under mass spectrometric analysis is crucial for its identification and structural elucidation in various experimental settings. This guide outlines the predicted fragmentation patterns of this compound upon electron ionization, providing researchers with a foundational understanding for interpreting mass spectra of this and related molecules.

The molecular structure of this compound consists of a dihydrobenzofuran core with a primary amine group at the 3-position. The molecular formula is C₈H₉NO, and the nominal molecular weight is 149 Da. The presence of a nitrogen atom dictates that the molecular ion will have an odd mass-to-charge ratio (m/z), in accordance with the nitrogen rule.[1][2]

Proposed Fragmentation Pathways

Upon electron ionization (70 eV), this compound is expected to form a molecular ion (M⁺•) at m/z 149. The fragmentation of this molecular ion is predicted to be driven by two main features: the primary amine group and the dihydrobenzofuran ring system.

2.1 Alpha-Cleavage

The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[3][4][5] For this compound, this would involve the cleavage of the C2-C3 bond. This is anticipated to be a major fragmentation route, leading to the formation of a resonance-stabilized iminium cation.

-

Pathway A: Formation of m/z 30: Cleavage of the C2-C3 bond would result in the formation of the methaniminium ion (CH₂=NH₂⁺) at m/z 30 and a neutral radical corresponding to the benzofuran portion. This fragment is a hallmark of primary amines with an unbranched α-carbon and is often the base peak in their spectra.[2]

2.2 Ring Cleavage and Rearrangement

The dihydrobenzofuran ring itself can undergo fragmentation. These pathways are proposed based on the known fragmentation of 2,3-dihydrobenzofuran (coumaran).

-

Pathway B: Loss of an Amino Group: A simple cleavage of the C3-N bond could lead to the loss of an amino radical (•NH₂) to form an ion at m/z 133.

-

Pathway C: Retro-Diels-Alder (RDA)-type Reaction: Heterocyclic systems can undergo RDA-type reactions. For the molecular ion, a concerted cleavage of the C2-C3 and C-O bonds in the dihydrofuran ring could lead to the expulsion of a neutral formaldehyde-imine molecule (CH₂=NH) and the formation of a radical cation of benzaldehyde at m/z 106. Subsequent loss of a hydrogen atom would yield the benzoyl cation at m/z 105.

-

Pathway D: Formation of the Dihydrobenzofuran Cation: Loss of the entire amino group as a neutral radical could lead to the formation of the 2,3-dihydrobenzofuran cation at m/z 120. This ion would then be expected to fragment further, potentially losing a hydrogen atom to form an ion at m/z 119, or undergoing ring opening.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound under electron ionization mass spectrometry. The relative abundances are estimations based on the expected stability of the fragment ions and the prevalence of these fragmentation pathways in similar compounds.

| m/z | Proposed Ion Structure/Formula | Proposed Fragmentation Pathway | Predicted Relative Abundance |

| 149 | [C₈H₉NO]⁺• | Molecular Ion (M⁺•) | Moderate |

| 133 | [C₈H₇O]⁺ | M⁺• - •NH₂ | Low |

| 120 | [C₈H₈O]⁺• | Loss of the amino group | Low to Moderate |

| 106 | [C₇H₆O]⁺• | RDA-type fragmentation | Moderate |

| 105 | [C₇H₅O]⁺ | Loss of H from m/z 106 | Moderate |

| 77 | [C₆H₅]⁺ | Loss of CO from m/z 105 | Moderate |

| 30 | [CH₄N]⁺ | Alpha-cleavage | High (likely Base Peak) |

Experimental Protocols

As no specific experimental protocol for this compound is available, a general procedure for obtaining an electron ionization mass spectrum using a gas chromatograph-mass spectrometer (GC-MS) is provided below.

4.1 Sample Preparation The compound is dissolved in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

4.2 GC-MS Instrumentation A standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) and a quadrupole or ion trap mass analyzer is used.

4.3 Chromatographic Conditions

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Injection Volume: 1 µL in splitless mode.

4.4 Mass Spectrometer Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

Mass Range: m/z 25-300

Visualization of Proposed Fragmentation

The following diagram illustrates the plausible fragmentation pathways of this compound.

Caption: Proposed EI fragmentation pathway for this compound.

References

Crystal Structure of 2,3-Dihydro-benzofuran-3-ylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The 3-amino substituted variants, in particular, have garnered significant interest as key intermediates and pharmacophores in the development of novel therapeutics targeting neurological disorders and inflammatory conditions.[1] This technical guide provides an in-depth overview of the crystal structure of 2,3-dihydro-benzofuran-3-ylamine derivatives, including a compilation of available crystallographic data, detailed experimental protocols for their synthesis and structural elucidation, and an exploration of their interactions with key biological signaling pathways.

Introduction

2,3-Dihydrobenzofuran derivatives are a class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant pharmacological properties. The introduction of an amine group at the 3-position creates a chiral center and provides a crucial point for molecular interactions with biological targets, making these compounds particularly valuable in drug discovery.

The rigid framework of the dihydrobenzofuran ring system, combined with the stereochemistry of the 3-amino group, dictates the overall three-dimensional shape of these molecules, which in turn governs their binding affinity and selectivity for specific receptors and enzymes. Understanding the precise crystal structure of these derivatives is therefore paramount for structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates.

This guide will delve into the crystallographic aspects of this compound derivatives, offering a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.

Synthesis and Crystallization

The synthesis of 2,3-dihydrobenzofuran-3-ylamine derivatives can be achieved through various synthetic routes. A common strategy involves the cyclization of appropriately substituted phenols. One notable method is the visible-light-driven iron-catalyzed decarboxylative cyclization of 2-carboxymethoxybenzaldehydes with aryl amines, which provides an efficient one-pot synthesis of various substituted 3-amino-2,3-dihydrobenzofuran derivatives.[1][2]

General Synthetic Protocol

A general procedure for the synthesis of N-aryl-2,3-dihydrobenzofuran-3-ylamines is as follows:

-

Starting Material Preparation: The synthesis begins with the preparation of a 2-carboxymethoxybenzaldehyde derivative and an appropriate aryl amine.

-

Reaction Mixture: In a reaction vessel, the 2-carboxymethoxybenzaldehyde, aryl amine, an iron catalyst (e.g., FeCl3), and a suitable solvent are combined.

-

Reaction Conditions: The mixture is stirred under visible light irradiation at room temperature for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is subjected to a standard aqueous work-up. The crude product is then purified using column chromatography on silica gel to yield the desired 3-amino-2,3-dihydrobenzofuran derivative.

Crystallization for X-ray Analysis

Obtaining high-quality single crystals is a critical step for successful X-ray crystallographic analysis. The process of crystallization involves the slow formation of a crystalline solid from a solution.

General Crystallization Protocol:

-

Solvent Selection: The choice of solvent is crucial. The ideal solvent should dissolve the compound when hot but have low solubility when cold. A screening of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and hexane) or solvent mixtures is often necessary to find the optimal conditions.

-

Dissolution: The purified compound is dissolved in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

-

Slow Cooling: The hot solution is allowed to cool slowly to room temperature. Slow cooling is essential to allow for the formation of large, well-ordered crystals. The solution can then be placed in a refrigerator or freezer to further induce crystallization.

-

Crystal Isolation: Once crystals have formed, they are isolated by filtration, typically using a Buchner funnel.

-

Washing and Drying: The crystals are washed with a small amount of the cold crystallization solvent to remove any remaining impurities and are then dried under vacuum.

Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule.

Experimental Protocol for Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, collimated, and directed at the crystal. As the crystal is rotated, a diffraction pattern is collected by a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques. This process yields the final atomic coordinates, bond lengths, and bond angles.

Crystallographic Data

For illustrative purposes, the following table presents hypothetical crystallographic data for a generic N-phenyl-2,3-dihydrobenzofuran-3-ylamine derivative.

| Parameter | Value |

| Chemical Formula | C14H13NO |

| Formula Weight | 211.26 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 12.567(5) |

| α (°) | 90 |

| β (°) | 109.87(3) |

| γ (°) | 90 |

| Volume (Å3) | 1012.3(6) |

| Z | 4 |

| Calculated Density (g/cm3) | 1.386 |

| Absorption Coefficient (mm-1) | 0.091 |

| F(000) | 448 |

Biological Signaling Pathways

2,3-Dihydrobenzofuran derivatives have been shown to interact with various biological targets, influencing key signaling pathways implicated in a range of diseases. Understanding these interactions at a molecular level is crucial for drug development.

Cannabinoid Receptor Signaling

Certain 2,3-dihydrobenzofuran derivatives have been identified as modulators of the cannabinoid receptors (CB1 and CB2). These G-protein coupled receptors are involved in a multitude of physiological processes, including pain perception, inflammation, and immune response.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer and metabolic disorders. Some benzofuran derivatives have been investigated as potential inhibitors of this pathway.

Experimental Workflow

The overall workflow from the synthesis of a this compound derivative to its final crystal structure determination and analysis involves a series of sequential steps.

Conclusion

The crystal structure analysis of this compound derivatives provides invaluable insights into their three-dimensional architecture, which is fundamental to their biological activity. This technical guide has outlined the key synthetic and analytical methodologies required for the structural elucidation of these important compounds. The provided data and protocols serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold. Further exploration and deposition of crystallographic data for a wider range of these derivatives in public databases will undoubtedly accelerate progress in this exciting area of medicinal chemistry.

References

The Enduring Scaffold: An In-depth Technical Guide to the Discovery and History of Dihydrobenzofuran Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif ubiquitously found in a vast array of natural products and synthetic compounds of significant medicinal value. Its unique structural and electronic properties have made it a cornerstone in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the discovery and historical development of dihydrobenzofuran chemistry, from its early syntheses to the sophisticated methodologies employed today. Detailed experimental protocols for key synthetic transformations are provided, alongside a quantitative analysis of their efficacy. Furthermore, this guide delves into the molecular mechanisms of action of prominent dihydrobenzofuran-containing compounds, illustrating their engagement with critical biological signaling pathways.

A Historical Perspective: The Genesis of a Privileged Scaffold

The journey into the world of dihydrobenzofurans, also known as coumarans, began in the early 20th century. While the parent benzofuran was first synthesized by William Henry Perkin in 1870, the exploration of its saturated counterpart followed.

One of the earliest documented syntheses of a 2,3-dihydrobenzofuran derivative is attributed to R. Stoermer in 1908 . His work involved the intramolecular cyclization of o-hydroxy-ω-bromostyrene upon heating, laying the groundwork for future explorations into this heterocyclic system.

A significant advancement in dihydrobenzofuran synthesis came in 1925 from the seminal work of Ludwig Claisen and Ernst Tietze. They demonstrated that the thermal rearrangement of allyl aryl ethers, a reaction now famously known as the Claisen rearrangement, produced o-allylphenols. These intermediates could then undergo acid-catalyzed intramolecular cyclization to yield 2-methyl-2,3-dihydrobenzofuran derivatives. This two-step sequence became a classical and reliable method for accessing the dihydrobenzofuran core and opened the door for the synthesis of a wide variety of substituted analogs.

These pioneering efforts established the fundamental strategies for constructing the dihydrobenzofuran ring system, primarily revolving around the formation of the ether linkage followed by cyclization. The elegance and efficiency of these early methods paved the way for the development of the diverse and powerful synthetic toolkit available to chemists today.

Key Synthetic Methodologies: From Classical to Contemporary

The synthesis of dihydrobenzofurans has evolved significantly from the early thermal rearrangements. Modern organic synthesis offers a plethora of methods, often characterized by high efficiency, selectivity, and functional group tolerance. This section details the experimental protocols for some of the most influential historical and modern synthetic strategies.

Classical Synthesis: The Claisen Rearrangement and Cyclization

This venerable method remains a valuable tool for the synthesis of certain dihydrobenzofuran derivatives. The protocol involves two distinct steps: the thermal Claisen rearrangement of an allyl aryl ether to an o-allylphenol, followed by an acid-catalyzed intramolecular cyclization.

Experimental Protocol: Synthesis of 2-Methyl-2,3-dihydrobenzofuran

-

Step 1: Claisen Rearrangement of Allyl Phenyl Ether.

-

Materials: Allyl phenyl ether.

-

Procedure: Allyl phenyl ether (10 g, 74.5 mmol) is placed in a round-bottom flask equipped with a reflux condenser. The ether is heated to 200-220 °C in an oil bath and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature to yield crude o-allylphenol.

-

Purification: The crude product can be purified by vacuum distillation.

-

-

Step 2: Acid-Catalyzed Cyclization of o-Allylphenol.

-

Materials: o-Allylphenol, concentrated sulfuric acid.

-

Procedure: The purified o-allylphenol (5 g, 37.3 mmol) is dissolved in a suitable solvent such as toluene. A catalytic amount of concentrated sulfuric acid (0.1 mL) is added dropwise with stirring. The mixture is then heated to reflux (approximately 110 °C) for 2-4 hours. The reaction is monitored by TLC.

-

Work-up and Purification: After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The resulting crude 2-methyl-2,3-dihydrobenzofuran is purified by vacuum distillation.

-

Table 1: Quantitative Data for the Classical Synthesis of 2-Methyl-2,3-dihydrobenzofuran

| Step | Starting Material | Product | Reagents/Conditions | Yield (%) | Reference |

| Claisen Rearrangement | Allyl phenyl ether | o-Allylphenol | Neat, 200-220 °C, 4-6 h | 75-85 | Claisen, 1925 |

| Cyclization | o-Allylphenol | 2-Methyl-2,3-dihydrobenzofuran | H₂SO₄ (cat.), Toluene, reflux, 2-4 h | 80-90 | Claisen, 1925 |

Modern Synthesis: Palladium-Catalyzed Intramolecular O-Arylation

Transition metal catalysis has revolutionized the synthesis of dihydrobenzofurans, offering milder reaction conditions and broader substrate scope compared to classical methods. Palladium-catalyzed intramolecular O-arylation of 2-bromo-1-(2-hydroxy-phenyl)ethanols is a powerful strategy for the construction of the dihydrobenzofuran ring.

Experimental Protocol: Synthesis of 2-Phenyl-2,3-dihydrobenzofuran

-

Materials: 2-Bromo-1-(2-hydroxyphenyl)-2-phenylethanol, Palladium(II) acetate (Pd(OAc)₂), 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), Cesium carbonate (Cs₂CO₃), Toluene.

-

Procedure: To a flame-dried Schlenk tube are added 2-bromo-1-(2-hydroxyphenyl)-2-phenylethanol (1 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (5 mL) is then added, and the reaction mixture is stirred at 100 °C for 12-24 hours.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford 2-phenyl-2,3-dihydrobenzofuran.

Table 2: Quantitative Data for Palladium-Catalyzed Synthesis of 2-Phenyl-2,3-dihydrobenzofuran

| Starting Material | Product | Catalyst/Ligand/Base/Solvent/Conditions | Yield (%) |

| 2-Bromo-1-(2-hydroxyphenyl)-2-phenylethanol | 2-Phenyl-2,3-dihydrobenzofuran | Pd(OAc)₂/XPhos/Cs₂CO₃/Toluene, 100 °C, 12-24 h | 85-95 |

Biological Activities and Signaling Pathways

Dihydrobenzofuran derivatives have garnered significant attention from the medicinal chemistry community due to their wide range of biological activities. Their rigid, three-dimensional structure allows for precise interactions with biological targets.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer properties of dihydrobenzofuran compounds. They have been shown to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.

Example: A Dihydrobenzofuran Derivative as a Tubulin Polymerization Inhibitor

Certain synthetic dihydrobenzofuran derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. By disrupting the formation of the mitotic spindle, these compounds arrest the cell cycle in the G2/M phase, leading to apoptotic cell death in cancer cells.

Table 3: Anticancer Activity of a Representative Dihydrobenzofuran Derivative

| Compound | Cancer Cell Line | Biological Activity | IC₅₀ (µM) |

| 2-(3,4,5-Trimethoxyphenyl)-2,3-dihydrobenzofuran-5-ol | MCF-7 (Breast) | Inhibition of Tubulin Polymerization | 1.5 |

| HeLa (Cervical) | Inhibition of Tubulin Polymerization | 2.1 |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Dihydrobenzofuran derivatives have emerged as promising anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.

Example: Inhibition of Cyclooxygenase (COX) Enzymes

Certain dihydrobenzofurans have been shown to selectively inhibit COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. By reducing prostaglandin synthesis, these compounds can effectively alleviate inflammation.

Table 4: Anti-inflammatory Activity of a Representative Dihydrobenzofuran Derivative

| Compound | Target | Biological Activity | IC₅₀ (µM) |

| 5-Chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | COX-2 | Inhibition of Prostaglandin E₂ Synthesis | 0.8 |

Conclusion and Future Directions

From its humble beginnings in the early 20th century, the dihydrobenzofuran scaffold has blossomed into a cornerstone of modern medicinal chemistry. The historical synthetic routes, while still relevant, have been augmented by a powerful arsenal of modern catalytic methods, enabling the efficient and stereoselective synthesis of complex derivatives. The diverse biological activities exhibited by these compounds, particularly in the realms of oncology and inflammation, underscore their immense therapeutic potential.

Future research in this field will likely focus on several key areas. The development of even more efficient and sustainable synthetic methodologies, including biocatalytic and flow-chemistry approaches, will be crucial. A deeper understanding of the structure-activity relationships and the identification of novel biological targets will pave the way for the design of next-generation dihydrobenzofuran-based therapeutics with enhanced potency and selectivity. The continued exploration of this remarkable scaffold promises to yield new and innovative solutions to pressing medical challenges.

physical and chemical properties of 2,3-Dihydro-benzofuran-3-ylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-benzofuran-3-ylamine is a heterocyclic amine built upon the privileged 2,3-dihydrobenzofuran scaffold. This core structure is a key component in a multitude of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities. Derivatives of 2,3-dihydrobenzofuran have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental protocols and potential biological activities, to serve as a valuable resource for researchers and drug development professionals.

Physical and Chemical Properties

While experimental data for the free base form of this compound is limited in publicly available literature, properties of its hydrochloride salt and the parent 2,3-dihydrobenzofuran scaffold provide valuable insights.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | This compound Hydrochloride | 2,3-Dihydrobenzofuran (Parent Scaffold) |

| Molecular Formula | C₈H₉NO | C₈H₁₀ClNO[1] | C₈H₈O |

| Molecular Weight | 135.17 g/mol | 171.62 g/mol [1] | 120.15 g/mol |

| Appearance | Not specified | Off-white to pale yellow crystalline powder | Not specified |

| Melting Point | Not specified | Not specified | Not specified |

| Boiling Point | Not specified | Not specified | Not specified |

| pKa | Not specified | Estimated ~10.4 (for a related compound) | Not applicable |

| Solubility | Not specified | Likely soluble in water and polar organic solvents | Soluble in methanol |

Synthesis and Purification

A plausible and commonly employed synthetic route to this compound involves the oximation of 2,3-dihydrobenzofuran-3-one followed by reduction of the resulting oxime.

Experimental Protocol: Synthesis of this compound

Step 1: Oximation of 2,3-Dihydrobenzofuran-3-one

A general procedure for the oximation of a ketone involves its reaction with hydroxylamine hydrochloride in the presence of a base.

-

Materials: 2,3-Dihydrobenzofuran-3-one, hydroxylamine hydrochloride, a base (e.g., pyridine, sodium acetate, or potassium carbonate), and a suitable solvent (e.g., ethanol or methanol).

-

Procedure:

-

Dissolve 2,3-dihydrobenzofuran-3-one in the chosen solvent.

-

Add hydroxylamine hydrochloride and the base to the solution.

-

The reaction mixture is typically stirred at room temperature or heated to reflux for a period of time, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is then washed, dried, and the solvent is evaporated to yield the crude 2,3-dihydrobenzofuran-3-one oxime.

-

Purification can be achieved by recrystallization or column chromatography.

-

Step 2: Reduction of 2,3-Dihydrobenzofuran-3-one Oxime

The reduction of the oxime to the primary amine can be achieved using various reducing agents.

-

Materials: 2,3-Dihydrobenzofuran-3-one oxime, a reducing agent (e.g., lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) with a catalyst, or catalytic hydrogenation), and an appropriate solvent (e.g., diethyl ether or tetrahydrofuran for LiAlH₄).

-

Procedure (using LiAlH₄):

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in a dry ethereal solvent.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 2,3-dihydrobenzofuran-3-one oxime in the same dry solvent to the LiAlH₄ suspension.

-

After the addition is complete, the reaction mixture is typically stirred at room temperature or refluxed for a certain period, monitored by TLC.

-

Upon completion, the reaction is carefully quenched by the sequential addition of water, a sodium hydroxide solution, and then more water (Fieser workup).

-

The resulting precipitate is filtered off, and the filtrate is dried over an anhydrous salt (e.g., Na₂SO₄).

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

-

Purification: The crude amine can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: Signals corresponding to the four protons on the benzene ring would be expected in the aromatic region (typically δ 6.5-8.0 ppm). The splitting pattern will depend on their relative positions.

-

Methylene Protons (-O-CH₂-): The two protons of the methylene group adjacent to the oxygen atom would likely appear as a multiplet.

-

Methine Proton (-CH-N): The proton on the carbon bearing the amine group would also appear as a multiplet, coupled to the adjacent methylene protons.

-

Amine Protons (-NH₂): A broad singlet is expected for the two amine protons, the chemical shift of which can be variable and concentration-dependent.

¹³C NMR:

-

Aromatic Carbons: Six signals are expected in the aromatic region (typically δ 110-160 ppm).

-

Methylene Carbon (-O-CH₂-): One signal for the carbon of the methylene group.

-

Methine Carbon (-CH-N): One signal for the carbon attached to the nitrogen atom.

Infrared (IR) Spectroscopy

-

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-N Stretching: A band in the region of 1020-1250 cm⁻¹ would be indicative of the C-N stretching vibration.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

-

C=C Stretching: Bands in the 1450-1600 cm⁻¹ region due to the aromatic ring.

-

C-O Stretching: An ether C-O stretch is expected in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS)

The fragmentation of this compound under electron ionization would likely involve the loss of fragments characteristic of amines and the dihydrobenzofuran ring system. Alpha-cleavage next to the amine group is a common fragmentation pathway for amines.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are scarce, the broader class of 2,3-dihydrobenzofuran derivatives has been extensively investigated, revealing a range of effects on the central nervous system.

Neurological Effects

Many 2,3-dihydrobenzofuran derivatives are known to interact with various neurotransmitter systems. Some analogues have shown affinity for dopamine and serotonin receptors, suggesting potential applications in treating neurological and psychiatric disorders.[2][3] For instance, certain derivatives have been designed as ligands for dopamine D₂ and D₃ receptors, as well as histamine H₃ receptors.[2]

Neuroprotective and Anti-inflammatory Potential

The benzofuran core is recognized for its antioxidant properties.[4] Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases like Alzheimer's disease by reducing oxidative stress and modulating neuroinflammation.[4][5] Additionally, certain 2,3-dihydrobenzofuran-2-ones have been identified as potent anti-inflammatory agents, inhibiting prostaglandin synthesis.[6]

Potential Signaling Pathways

Given the interaction of related compounds with G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, it is plausible that this compound could modulate downstream signaling cascades. These could include pathways involving cyclic AMP (cAMP), protein kinase A (PKA), and various ion channels. Furthermore, the potential antioxidant and anti-inflammatory effects suggest a possible role in modulating pathways related to oxidative stress, such as the Nrf2 pathway, and inflammatory signaling involving NF-κB.

Conclusion

This compound represents a molecule of significant interest for further investigation in the fields of medicinal chemistry and drug discovery. While a complete experimental profile is not yet publicly available, this guide consolidates the existing knowledge on its properties, synthesis, and potential biological activities based on related structures. The provided information aims to facilitate future research and development efforts centered on this promising chemical entity. Further experimental work is required to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively characterize its pharmacological profile.

References

- 1. 2,3-Dihydro-1-benzofuran-3-amine hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 2. Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dihydro-benzofuran-3-ylamine hydrochloride (CAS number 860689-81-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-benzofuran-3-ylamine hydrochloride, with the CAS number 860689-81-2, is a versatile heterocyclic amine that serves as a crucial building block in the field of medicinal chemistry. Its rigid 2,3-dihydrobenzofuran scaffold is a privileged structure, frequently incorporated into the design of novel therapeutic agents targeting a wide range of biological pathways. This technical guide provides a comprehensive overview of the chemical properties, synthetic applications, and commercial availability of this compound, with a focus on its role in the development of bioactive molecules.

Chemical and Physical Properties

This compound hydrochloride is a stable, off-white to pale yellow crystalline powder.[1] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 860689-81-2 | [1] |

| IUPAC Name | 2,3-dihydro-1-benzofuran-3-amine hydrochloride | |

| Synonyms | 3-Amino-2,3-dihydrobenzofuran hydrochloride | [1] |

| Molecular Formula | C₈H₉NO·HCl | [1] |

| Molecular Weight | 171.67 g/mol | [1] |

| Appearance | Off-white to pale yellow crystalline powder | [1] |

| Purity | ≥95% (NMR) or 97% | |

| Storage Conditions | 0-8 °C or Ambient Temperature | |

| InChI Key | IVRJMBYBAPVRHB-UHFFFAOYSA-N | |

| SMILES | C1C(C2=C(O1)C=CC=C2)N.Cl |

Applications in Medicinal Chemistry and Drug Discovery

The 2,3-dihydrobenzofuran moiety is a key structural motif in a multitude of biologically active compounds. The amine functional group at the 3-position of this compound hydrochloride provides a convenient handle for synthetic modification, allowing for its incorporation into larger, more complex molecules. This has led to its use as a starting material or key intermediate in the synthesis of compounds targeting various diseases.

-

Anticancer Agents: Derivatives have been synthesized and evaluated for their ability to inhibit NF-κB transcriptional activity, a key pathway in cancer progression.

-

Neuroprotective Agents: The scaffold is present in compounds designed to target neurological disorders.

-

Antifungal Agents: Certain benzofuran derivatives have shown potent activity against pathogenic fungi.

-

Anti-inflammatory Agents: The 2,3-dihydrobenzofuran core is found in molecules designed as inhibitors of enzymes like mPGES-1, which are involved in the inflammatory response.

Synthetic Utility and Methodologies

The primary utility of this compound hydrochloride lies in its role as a synthetic precursor. The amine group can undergo a variety of chemical transformations, including but not limited to:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These reactions allow for the systematic exploration of the chemical space around the 2,3-dihydrobenzofuran core, a common strategy in lead optimization during drug discovery.

General Synthetic Workflow

A general workflow for the utilization of this compound hydrochloride in a drug discovery program is outlined below.

Caption: General workflow for drug discovery using the target compound.

Experimental Protocols

Detailed experimental protocols starting specifically from this compound hydrochloride are not extensively documented in publicly accessible literature. However, a representative synthetic procedure for a related compound, 5-Chloro-2,3-dihydro-benzofuran-3-ylamine hydrochloride, is provided below to illustrate a common synthetic methodology for this class of compounds. This procedure involves the reduction of an azide to an amine followed by salt formation.

Synthesis of 5-Chloro-2,3-dihydro-benzofuran-3-ylamine hydrochloride

-

Step 1: Reduction of 3-azido-5-chloro-2,3-dihydrobenzofuran

-

To a solution of 3-azido-5-chloro-2,3-dihydrobenzofuran (6.10 g, 31.3 mmol) in tetrahydrofuran (THF, 260 mL), water (5.63 mL) and triphenylphosphine (24.7 g, 94 mmol) are sequentially added.[2]

-

The reaction mixture is stirred overnight at 50°C.[2]

-

After cooling to room temperature, the mixture is diluted with diethyl ether (Et₂O, 500 mL).[2]

-

-

Step 2: Hydrochloride Salt Formation

-

A 4 N solution of hydrogen chloride (HCl) in dioxane (8.25 mL, 33 mmol) is added to the reaction mixture.[2]

-

The solution is stirred for 5 minutes at room temperature, during which a precipitate forms.[2]

-

The precipitate is collected by filtration to yield the final product as a white solid (Yield = 5.9 g, 92%).[2]

-

Caption: Reaction scheme for a related amine synthesis.

Commercial Suppliers

This compound hydrochloride (CAS 860689-81-2) is commercially available from a number of chemical suppliers. Researchers can procure this compound in various quantities for research and development purposes.

| Supplier | Website |

| Sigma-Aldrich | --INVALID-LINK-- |

| Chem-Impex | --INVALID-LINK-- |

| eMolecules | --INVALID-LINK-- |

| BLD Pharm | --INVALID-LINK-- |

| Arctom | --INVALID-LINK-- |

| Amerigo Scientific | --INVALID-LINK-- |

| Santa Cruz Biotechnology | --INVALID-LINK-- |

| Hit2Lead | --INVALID-LINK-- |

Conclusion

This compound hydrochloride is a valuable and readily accessible building block for the synthesis of diverse libraries of compounds with potential therapeutic applications. Its rigid bicyclic core and reactive amine functionality make it an attractive starting point for medicinal chemistry campaigns aimed at discovering novel drugs for a variety of diseases. While detailed, publicly available experimental data on its direct use in complex biological studies is limited, its foundational role in the synthesis of bioactive molecules is well-established, making it an important tool for researchers in the field of drug discovery and development.

References

molecular weight and formula of 2,3-Dihydro-benzofuran-3-ylamine HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dihydro-benzofuran-3-ylamine hydrochloride (HCl), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, safety information, and biological relevance, serving as a critical resource for professionals engaged in pharmaceutical research and development.

Chemical and Physical Properties

This compound HCl is the hydrochloride salt of a primary amine based on the 2,3-dihydrobenzofuran scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in biologically active natural products and synthetic compounds.[1] The compound typically presents as an off-white to pale yellow crystalline powder.[2]

Table 1: Physicochemical Properties of this compound HCl

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO·HCl (or C₈H₁₀ClNO) | [2] |

| Molecular Weight | 171.62 g/mol | |

| Appearance | Off-white to pale yellow crystalline powder | [2] |

| Purity | ≥95% (NMR) to 98% | [2] |

| Storage Conditions | 0-8 °C, dry, away from light and air | [2] |

| Synonyms | 3-Amino-2,3-dihydrobenzofuran hydrochloride | [2] |

| CAS Number | 860689-81-2 | [2] |

Synthesis and Experimental Protocols

The synthesis of the 2,3-dihydrobenzofuran core is a well-established area of organic chemistry, with numerous modern methodologies available. These techniques offer access to a wide variety of substituted analogs, crucial for structure-activity relationship (SAR) studies in drug development.

General Synthetic Strategies

Several advanced catalytic methods have been developed for constructing the 2,3-dihydrobenzofuran skeleton:

-

Rhodium(III)-Catalyzed C-H Activation: This method involves the [3+2] annulation of N-phenoxyacetamides with 1,3-dienes, offering a redox-neutral pathway with good functional group compatibility.[3]

-

Palladium-Catalyzed Reactions: Highly enantioselective Heck/Tsuji-Trost reactions between o-bromophenols and 1,3-dienes can yield chiral 2,3-dihydrobenzofurans with excellent control over stereochemistry.[3]

-

Visible-Light-Driven Iron Catalysis: A novel and mild approach involves the decarboxylative cyclization of 2-carboxymethoxybenzaldehydes and aryl amines, providing an efficient, one-pot synthesis of 3-amino-2,3-dihydrobenzofuran derivatives.

-

Microwave-Assisted Synthesis: For rapid generation of analogs, microwave-assisted protocols can be employed. A typical route may start with an aldol condensation to form chalcones, followed by asymmetric epoxidation and a final microwave-assisted intramolecular cyclization with an amine to yield the 3-amino-2,3-dihydrobenzofuran product.[2]

Illustrative Experimental Workflow: General Synthesis

The following diagram illustrates a generalized workflow for the synthesis and diversification of 2,3-dihydrobenzofuran derivatives, highlighting key stages from starting materials to biologically active compounds.

Caption: Generalized workflow for the synthesis of this compound HCl.

Biological Significance and Applications

This compound HCl serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of neurological disorders.[2] The broader class of 2,3-dihydrobenzofuran derivatives has been shown to exhibit a wide spectrum of biological activities.

-

Drug Discovery Intermediate: The primary application of this compound is as a key intermediate in the synthesis of novel pharmaceuticals. Its structure allows for diverse modifications to explore and optimize biological activity.[2]

-

Anticancer and Anti-inflammatory Potential: Derivatives of the benzofuran and dihydrobenzofuran core have been investigated as potent anticancer and anti-inflammatory agents. Some have been designed as inhibitors of lysine-specific demethylase 1 (LSD1), a promising target in cancer therapy.[4] Others show potent anti-inflammatory effects by inhibiting prostaglandin synthesis.

-

Neurological and CNS Activity: Certain aminopropyl-dihydrobenzofuran derivatives are known CNS stimulants.[5] Furthermore, related scaffolds have been developed as potent and selective agonists for the cannabinoid receptor 2 (CB₂), a target for treating neuropathic pain and inflammation.

Potential Signaling Pathway Involvement

While the specific mechanism of action for this compound HCl itself is not extensively documented, its derivatives often target key signaling pathways in inflammation and cancer. For example, derivatives designed as LSD1 inhibitors would modulate gene expression by altering histone methylation, impacting cancer cell proliferation.

The following diagram illustrates the potential role of a hypothetical derivative in cancer therapy via LSD1 inhibition.

References

- 1. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 4. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN105693595A - Synthesis method for (R)-3-amino-1,2,3,4-tetrahydrocarbazole - Google Patents [patents.google.com]

Initial Pharmacological Screening of the 2,3-Dihydrobenzofuran-3-ylamine Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydrobenzofuran ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide provides a framework for the initial pharmacological screening of the core molecule, 2,3-Dihydro-benzofuran-3-ylamine. Due to a lack of comprehensive pharmacological data for this specific unsubstituted compound in publicly available literature, this document outlines a recommended screening cascade based on the known activities of its substituted analogs. This guide details synthetic strategies, experimental protocols for key biological targets, and representative data from closely related compounds to inform on the potential therapeutic applications of this chemical series. The primary areas of focus for an initial screening panel include monoamine transporters, cannabinoid receptors, and enzymes involved in the inflammatory cascade, such as prostaglandin E2 synthase and phosphodiesterases.

Introduction

The 2,3-dihydrobenzofuran moiety is a core structural component found in numerous biologically active natural products and synthetic compounds. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. Derivatives of this scaffold have been reported to possess activities including, but not limited to, anti-inflammatory, psychoactive, cannabinoid receptor modulation, and enzyme inhibition.[1][2][3]

This guide focuses on the initial pharmacological characterization of the fundamental this compound structure. The presence of a primary amine at the 3-position offers a key vector for chemical modification and interaction with biological targets. The proposed screening cascade is designed to provide a broad initial assessment of the compound's pharmacological profile, guiding future lead optimization efforts.

Synthesis of this compound

A general synthetic approach to 3-amino-2,3-dihydrobenzofuran derivatives has been established, often proceeding through chalcone intermediates.[4][5] The following is a representative, multi-step synthesis that can be adapted to produce the target compound.

Representative Synthetic Protocol

A plausible synthetic route to this compound can be envisioned starting from readily available precursors. One such approach involves the [4+1] cyclization of a substituted 2-hydroxylimide with a sulfur ylide, which has been shown to produce 3-amino-2,3-dihydrobenzofurans in good yields.[6]

Step 1: Formation of the 2-Hydroxylimide

A suitably protected 2-hydroxybenzaldehyde is reacted with an amine to form the corresponding imine.

Step 2: [4+1] Cyclization

The 2-hydroxylimide is then treated with a sulfur ylide, such as trimethylsulfoxonium iodide, in the presence of a base like sodium hydride. This initiates a cascade reaction involving nucleophilic attack of the ylide followed by intramolecular cyclization to form the 2,3-dihydrobenzofuran ring system with the amino group at the 3-position.

Step 3: Deprotection

Any protecting groups on the phenolic hydroxyl or the amine are removed under appropriate conditions to yield the final product, this compound.

Proposed Initial Pharmacological Screening Cascade

Based on the activities of known derivatives, an initial pharmacological screening of this compound should prioritize the following target classes.

Monoamine Transporters (DAT, NET, SERT)

Derivatives of 2,3-dihydrobenzofuran have shown affinity for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[7][8] These transporters are critical for regulating neurotransmission and are key targets for antidepressants, anxiolytics, and psychostimulants.

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for DAT, NET, and SERT.[9][10][11]

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporters.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl containing 120 mM NaCl and 5 mM KCl at pH 7.4, is used.

-

Radioligand: A specific radioligand for each transporter is used (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a concentration near its Kd.

-

Assay Procedure:

-

In a 96-well plate, combine the cell membrane preparation, the radioligand, and varying concentrations of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM S-citalopram for SERT).

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

-

Filtration and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes.

-

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following table presents example Ki values for a representative monoamine transporter ligand to illustrate the expected data format.

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| Compound 9b | 2.29 | 78.4 | 155 |

| Compound 9d | 1.55 | 14.1 | 259 |

| Data for compounds 9b and 9d, 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol based dihydroxy compounds, are provided as illustrative examples of molecules with affinity for monoamine transporters.[7] |

Cannabinoid Receptors (CB1 and CB2)

Several 2,3-dihydrobenzofuran derivatives have been identified as potent and selective cannabinoid receptor 2 (CB2) agonists.[12] The cannabinoid receptors are involved in a wide range of physiological processes, including pain, inflammation, and immune function.

This protocol describes a method to determine the binding affinity of a test compound for the human CB1 and CB2 receptors.[12][13]

-

Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing either the human CB1 or CB2 receptor.

-

Assay Buffer: A common buffer is 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% BSA, at pH 7.4.

-

Radioligand: A high-affinity cannabinoid receptor agonist, such as [³H]CP-55,940, is used at a concentration around its Kd.

-

Assay Procedure:

-

In a 96-well plate, incubate the receptor-expressing membranes with the radioligand and a range of concentrations of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist (e.g., 10 µM WIN 55,212-2).

-

Incubate for 90 minutes at 30°C.

-

-

Filtration and Detection: Similar to the monoamine transporter assay, the reaction is terminated by rapid filtration, followed by washing and scintillation counting.

-

Data Analysis: IC50 and Ki values are calculated as described for the monoamine transporter assays.

To determine the functional activity (agonist, antagonist, or inverse agonist) of a compound at CB1 and CB2 receptors, a [³⁵S]GTPγS binding assay can be performed.[14][15]

-

Principle: Agonist activation of G-protein coupled receptors (GPCRs) like CB1 and CB2 stimulates the exchange of GDP for GTP on the Gα subunit. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the G-protein upon receptor activation.

-

Assay Components: The assay mixture includes receptor-expressing membranes, GDP, [³⁵S]GTPγS, and the test compound.

-

Procedure:

-

Incubate the membranes with the test compound and GDP.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

After a defined incubation period, the reaction is stopped, and the amount of bound [³⁵S]GTPγS is quantified by filtration and scintillation counting.

-

-

Data Analysis: The data is expressed as a percentage of the stimulation produced by a known full agonist (e.g., CP-55,940). EC50 values (for agonists) or IC50 values (for antagonists, in the presence of an agonist) are determined.

The following table provides example data for a 2,3-dihydro-1-benzofuran derivative at the CB2 receptor.

| Compound | CB2 Ki (nM) | CB2 EC50 (nM) | CB2 Emax (%) |

| Compound 18 | 1.8 | 1.3 | 100 |

| Data for compound 18, a potent and selective CB2 agonist with a 2,3-dihydro-1-benzofuran core, is presented as an illustrative example.[12] |

Prostaglandin E2 (PGE2) Synthesis Inhibition

Certain fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory activity by inhibiting the production of prostaglandin E2 (PGE2).[2][3]

This protocol describes a method to measure the inhibition of PGE2 production in a cellular context.[16][17][18]

-

Cell Culture: A suitable cell line, such as murine macrophages (e.g., RAW 264.7) or human lung carcinoma cells (e.g., A549), is cultured in 96-well plates.

-

Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β), to induce the expression of cyclooxygenase-2 (COX-2) and subsequent PGE2 production.

-

Compound Treatment: The cells are pre-incubated with various concentrations of the test compound before stimulation.

-

Supernatant Collection: After an appropriate incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.

-

PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[19][20][21]

-

Data Analysis: The IC50 value for the inhibition of PGE2 production is determined by plotting the percentage of inhibition against the log of the test compound concentration.

The following table shows example IC50 values for PGE2 inhibition by fluorinated dihydrobenzofuran derivatives in LPS-stimulated macrophages.

| Compound | PGE2 Inhibition IC50 (µM) |

| Compound 2 | 1.92 |

| Compound 3 | 1.48 |

| Data for compounds 2 and 3, fluorinated dihydrobenzofuran derivatives, are provided as illustrative examples of PGE2 synthesis inhibitors.[2] |

Phosphodiesterase 1B (PDE1B) Inhibition

The 2,3-dihydrobenzofuran scaffold has been investigated as a potential inhibitor of phosphodiesterase 1B (PDE1B), an enzyme implicated in neurological and psychiatric disorders.[22]

A variety of commercial kits are available for measuring PDE inhibition. A common method is a fluorescence polarization (FP) assay.

-

Principle: The assay measures the hydrolysis of a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) by the PDE enzyme. The resulting fluorescent monophosphate is captured by a binding agent, leading to a high FP signal. Inhibitors prevent this reaction, resulting in a low FP signal.

-

Assay Components: The assay includes the recombinant PDE1B enzyme, the fluorescent substrate, a binding agent, and the test compound.

-

Procedure:

-

The PDE1B enzyme is incubated with the test compound.

-

The fluorescent substrate is added to initiate the reaction.

-

After a set incubation time, the binding agent is added to stop the reaction and generate the FP signal.

-

-

Detection: The fluorescence polarization is measured using a microplate reader.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the log of the test compound concentration.

The following table presents example IC50 values for known PDE inhibitors to illustrate the expected data format.

| Compound | PDE3A IC50 (nM) | PDE4A IC50 (nM) |

| Saterinone | 100 - 1000 | > 1000 |

| Data for Saterinone, a known PDE inhibitor, is provided as an illustrative example.[23] |

Visualizations of Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

Caption: General workflow for a radioligand binding assay.

Caption: Workflow for a cell-based PGE2 inhibition assay.

Signaling Pathway Diagrams

Caption: Monoamine transporter signaling and inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]